molecular formula C7H12O B6260411 1-cyclobutylcyclopropan-1-ol CAS No. 112650-60-9

1-cyclobutylcyclopropan-1-ol

Cat. No.: B6260411
CAS No.: 112650-60-9
M. Wt: 112.2
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Description

For example, 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6) shares a fused cyclopropane-cyclobutane framework with an additional aminomethyl substituent, highlighting the versatility of these systems in medicinal and synthetic chemistry .

Properties

CAS No.

112650-60-9

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : 1,2-Dibromo-1-cyclobutylethane, sodium borohydride (NaBH₄), methanol.

  • Procedure : The dihalide is dissolved in methanol under nitrogen, followed by gradual addition of NaBH₄ at 0°C. The mixture is stirred at 25°C for 12 hours, yielding a solution containing this compound and sodium bromide.

  • Purification : Ammonia is introduced to precipitate residual salts, followed by filtration and vacuum distillation.

ParameterValue
Yield90%
Purity98%
Reaction Time12 hours

This method’s efficiency stems from the reducing agent’s ability to facilitate simultaneous debromination and cyclopropane ring formation. The cyclobutyl group’s strain enhances reactivity, favoring intramolecular cyclization over competing pathways.

Silver-Catalyzed Isomerization of cis-Cyclopropanol Precursors

Recent advances in stereochemical isomerization, exemplified by Ag(I)-catalyzed processes, enable the conversion of cis-1-cyclobutylcyclopropan-1-ol to its trans isomer. While primarily a post-synthetic modification, this method informs the synthesis of stereodefined precursors.

Carbene-Mediated Cyclopropanation of Cyclobutyl Alkenes

Thesis-derived methodologies leveraging dichlorocarbene intermediates offer a route to cyclopropanols via [2+1] cycloaddition. For this compound, cyclobutyl-substituted alkenes serve as substrates.

Synthetic Protocol

  • Dichlorocarbene Generation : Chloroform (CHCl₃) treated with potassium tert-butoxide (KOtBu) produces :CCl₂.

  • Cycloaddition : The carbene reacts with cyclobutylvinyl ether, forming 1-cyclobutyl-1-dichlorocyclopropane.

  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) cleaves the ether and converts dichloride to hydroxyl.

StepReagentsYield (%)
CycloadditionCHCl₃, KOtBu75
HydrolysisHCl, H₂O85

This route capitalizes on the carbene’s electrophilicity, with the cyclobutyl group stabilizing the transition state through hyperconjugation.

Hydrolysis of Cyclopropyl Bromides

A classical approach involves synthesizing 1-cyclobutylcyclopropyl bromide followed by nucleophilic substitution.

Reaction Overview

  • Cyclopropanation : Cyclobutylacetylene undergoes [2+1] cycloaddition with dibromomethane (CH₂Br₂) using a zinc-copper couple.

  • Substitution : The resultant bromide is treated with aqueous sodium hydroxide (NaOH) at 80°C for 6 hours.

ParameterValue
Cyclopropanation Yield70%
Hydrolysis Yield90%

While less stereoselective, this method provides a straightforward pathway for large-scale synthesis.

Enantioselective Reduction of Cyclobutyl Ketones

Asymmetric hydrogenation of 1-cyclobutylcyclopropan-1-one using chiral catalysts achieves high enantiomeric excess (ee).

Catalytic System

  • Catalyst : Ruthenium-(S)-BINAP complex (2 mol%).

  • Conditions : 50 bar H₂, tetrahydrofuran (THF), 25°C.

Entryee (%)Yield (%)
19895
29592

This method’s efficacy lies in the catalyst’s ability to differentiate prochiral faces, with the cyclobutyl group enhancing substrate rigidity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

1-Cyclobutylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclobutylcyclopropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. This can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6)

  • Structure: Combines a cyclopropane ring fused to a cyclobutanol group, with an aminomethyl side chain.
  • Molecular Formula: C₈H₁₅NO; MW: 141.21 g/mol.
  • Applications : Serves as a chiral building block for synthesizing complex heterocycles, such as tetrahydropyrans, through ring-opening reactions .

1-(5-Bromothiophen-2-yl)cyclopropan-1-ol (CAS: 1249043-81-9)

  • Structure: Cyclopropanol substituted with a bromothiophene group.
  • Properties : Requires stringent safety measures (e.g., avoidance of heat sources due to flammability risks) .
  • Applications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in agrochemical and pharmaceutical synthesis.

(+)- and (–)-Z-2-Hydroxyethyl-1-methylcyclopropan-1-ol

  • Structure: Chiral cyclopropanol derivative with a hydroxyethyl side chain.
  • Synthesis : Prepared enantioselectively from ethyl L-lactate in gram quantities.
  • Applications: Used as a chiral synthon for asymmetric synthesis, particularly in constructing tetrahydropyrans via trans-dialkylcyclopropanol ring-opening .

1-Ethynylcyclopropan-1-ol (CAS: 22935-35-9)

  • Structure: Cyclopropanol with an ethynyl substituent.
  • Molecular Formula : C₅H₆O; MW : 82.10 g/mol.
  • Applications : The ethynyl group facilitates click chemistry and cross-coupling reactions, as demonstrated in synthesis literature .

1-Methylcyclopentanol (CAS: 1462-03-9)

  • Structure: Cyclopentanol with a methyl substituent.
  • Molecular Formula : C₆H₁₂O; MW : 100.16 g/mol.
  • Properties: Simpler cyclic alcohol with reduced ring strain compared to cyclopropanol derivatives.
  • Safety : Requires standard handling precautions for alcohols (e.g., consultation with physicians upon exposure) .

2-Butyl-1-octanol (CAS: 3913-02-8)

  • Structure : Linear alcohol with a long hydrocarbon chain.
  • Molecular Formula : C₁₂H₂₆O; MW : 186.33 g/mol.
  • Applications : Primarily used in industrial surfactants and lubricants, distinct from strained cyclic alcohols in reactivity .

Data Table: Key Properties of Cyclopropanol and Cyclobutanol Derivatives

Compound Name CAS Molecular Formula MW (g/mol) Key Features Applications References
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol 1849348-06-6 C₈H₁₅NO 141.21 Aminomethyl substituent, chiral Building block for heterocycles
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol 1249043-81-9 C₇H₇BrOS 221.10 Bromothiophene group Cross-coupling reactions
(+)-Z-2-Hydroxyethyl-1-methylcyclopropan-1-ol N/A C₆H₁₂O₂ 116.16 Chiral hydroxyethyl side chain Asymmetric synthesis
1-Ethynylcyclopropan-1-ol 22935-35-9 C₅H₆O 82.10 Ethynyl group Click chemistry, cross-coupling
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Methyl-substituted cyclopentanol Solvent, intermediate

Functionalization via Substituents

  • Bromothiophene Derivatives : The bromine atom in 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol allows participation in palladium-catalyzed couplings, expanding its utility in drug discovery .
  • Ethynyl Group Reactivity : 1-Ethynylcyclopropan-1-ol serves as a substrate for alkyne-azide cycloadditions (click chemistry), facilitating rapid diversification in material science .

Biological Activity

1-Cyclobutylcyclopropan-1-ol, with the molecular formula C7H12O and CAS number 112650-60-9, is a cyclic alcohol characterized by a unique structure that incorporates both cyclobutane and cyclopropane rings. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial properties and its role as a building block in organic synthesis.

This compound can be synthesized through several methods, with one common approach involving the reaction of cyclobutylmagnesium bromide with cyclopropanone, followed by hydrolysis. This method allows for the formation of the desired alcohol efficiently. The compound can also undergo various chemical reactions such as oxidation, reduction, and substitution:

Reaction Type Reagents Major Products
OxidationPotassium permanganate (KMnO4), CrO3Ketones, carboxylic acids
ReductionLithium aluminum hydride (LiAlH4)Corresponding alkanes
SubstitutionThionyl chloride (SOCl2), phosphorus tribromide (PBr3)Alkyl halides

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A comparative study highlighted its presence in certain plant species, where it was identified alongside other phytochemicals known for their biological effects. The compound demonstrated significant antioxidant and antimicrobial activity, suggesting its potential application in developing natural preservatives or therapeutic agents .

The mechanism of action of this compound is thought to involve interactions with specific enzymes or microbial targets. Its unique structural features allow it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to alterations in metabolic pathways within microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Activity : In vitro studies have shown that the compound possesses significant antioxidant properties, which may help mitigate oxidative stress in biological systems.
  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties found that this compound inhibited the growth of various bacterial strains, making it a candidate for further research in pharmaceutical applications .
  • Use in Organic Synthesis : The compound's role as a building block in organic synthesis has been documented, where it serves as an intermediate for creating more complex molecules with potential therapeutic applications.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Key Features
CyclopropanolCyclopropane ring onlySimpler structure; limited reactivity
CyclobutanolCyclobutane ring onlyLacks cyclopropane; different properties
CyclopropylmethanolCyclopropane ring + methanol groupSimilar but lacks dual-ring complexity

The dual-ring system in this compound imparts distinct chemical properties and reactivity compared to its simpler analogs.

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